REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[C:5]([C:7]([OH:9])=O)[N:4]([C:10]2[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][N:11]=2)[N:3]=1.[NH2:17][C:18]1[C:27]([CH3:28])=[CH:26][C:25]([C:29]#[N:30])=[CH:24][C:19]=1[C:20]([NH:22][CH3:23])=[O:21].N1C=CC=C(C)C=1.CS(Cl)(=O)=O.Cl>C(#N)C.O>[Br:1][C:2]1[CH:6]=[C:5]([C:7]([NH:17][C:18]2[C:19]([C:20]([NH:22][CH3:23])=[O:21])=[CH:24][C:25]([C:29]#[N:30])=[CH:26][C:27]=2[CH3:28])=[O:9])[N:4]([C:10]2[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][N:11]=2)[N:3]=1
|
Name
|
|
Quantity
|
15.85 g
|
Type
|
reactant
|
Smiles
|
BrC1=NN(C(=C1)C(=O)O)C1=NC=CC=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NC)C=C(C=C1C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NC)C=C(C=C1C)C#N
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 minutes at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 3 h at 0 to 5° C
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0 to 5° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Then the mixture was filtered
|
Type
|
WASH
|
Details
|
the solids were washed with 2:1 acetonitrile-water (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with acetonitrile (2×10 mL), and dried under nitrogen
|
Type
|
CUSTOM
|
Details
|
to afford
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN(C(=C1)C(=O)NC1=C(C=C(C=C1C(=O)NC)C#N)C)C1=NC=CC=C1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |